2E,4E,6Z-Nonatrienal

Descripción general

Descripción

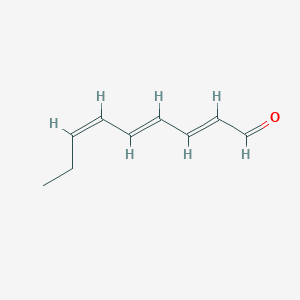

2E,4E,6Z-Nonatrienal is a chemical compound with the molecular formula C9H12O. It is a nona-2,4,6-trienal in which the double bonds at positions 2 and 4 adopt trans-configuration, and the double bond at position 6 adopts cis-configuration . This compound is known for its distinct aroma and is found in various natural sources, including walnuts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2E,4E,6Z-Nonatrienal typically involves the use of specific starting materials and reaction conditions to achieve the desired configuration of double bonds. One common method involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired trienal. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the compound in high purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2E,4E,6Z-Nonatrienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions may vary depending on the specific substituent being introduced.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Flavor and Aroma Profile

1. Food Industry:

2E,4E,6Z-Nonatrienal is recognized for its significant role as an aroma compound in various food products. It has been identified as a key contributor to the characteristic aroma of walnuts. A study highlighted that the pleasant aroma of fresh walnut kernels is primarily attributed to a combination of this compound and another compound called sotolon. The concentrations of these compounds were found to enhance the sensory profile of walnuts significantly when increased from approximately 10 μg/kg to 100 μg/kg .

2. Oat Products:

In oat flakes, this compound has been classified as a character impact aroma compound. Research indicates that this compound contributes to the overall flavor perception of oat-based products, enhancing their appeal to consumers .

3. Wine and Spirits:

The compound has also been studied for its distribution and sensory impact in wines and spirits. It plays a role in the flavor complexity of these beverages, affecting consumer preference and marketability .

Perfumery and Fragrance Applications

1. Fragrance Development:

Due to its distinctive aroma profile, this compound is utilized in the formulation of perfumes and fragrances. Its ability to impart floral and fruity notes makes it valuable in creating complex scent compositions.

2. Oak Wood Aging:

Recent studies have identified this compound as responsible for the brioche and pastry aromas associated with toasted oak wood used in aging wines and spirits. This application highlights its importance in enhancing the sensory attributes of aged products .

Agricultural Applications

1. Pheromone Component:

In agriculture, this compound serves as a natural volatile component in pheromones produced by male flea beetles. Understanding this role can aid in developing pest management strategies that utilize pheromone traps or attractants .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Food Industry | Aroma compound in walnuts | Enhances aroma significantly at higher concentrations |

| Oat Products | Character impact aroma in oat flakes | Contributes notably to flavor perception |

| Wine and Spirits | Flavor complexity | Affects consumer preference |

| Perfumery | Fragrance formulation | Imparts floral and fruity notes |

| Agricultural | Pheromone component for pest management | Used in natural pest control strategies |

Case Studies

-

Walnut Aroma Study:

A detailed aroma extract dilution analysis revealed that this compound is one of the most potent odorants in fresh walnut kernels. This research guides future breeding programs aimed at enhancing walnut cultivars' aromatic profiles . -

Oat Flakes Characterization:

In a study focusing on oat flakes' aroma compounds, researchers identified this compound as crucial for imparting desirable flavors. The findings support its use in food technology to improve product quality . -

Pheromone Research:

Investigations into the pheromonal activity of flea beetles have established this compound's role as an attractant for these pests. This knowledge can inform sustainable agricultural practices through targeted pest management strategies .

Mecanismo De Acción

The mechanism of action of 2E,4E,6Z-Nonatrienal involves its interaction with specific molecular targets. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The compound’s effects in other biological systems may involve interactions with enzymes or receptors, leading to various physiological outcomes .

Comparación Con Compuestos Similares

2E,4E,6Z-Nonatrienal can be compared with other similar compounds such as:

2E,4E,6E-Nonatrienal: Differing in the configuration of the double bond at position 6.

2E,4Z,6Z-Nonatrienal: Differing in the configuration of the double bonds at positions 4 and 6.

The uniqueness of this compound lies in its specific configuration, which contributes to its distinct aroma and biological activity.

Actividad Biológica

2E,4E,6Z-Nonatrienal is a chemical compound characterized by its molecular formula . It is classified as a nona-2,4,6-trienal, with specific configurations of its double bonds: trans at positions 2 and 4, and cis at position 6. This unique structural configuration contributes to its distinct aroma and biological activities, making it a subject of interest in various scientific fields including chemistry, biology, and food science.

The biological activity of this compound primarily stems from its role as a pheromone . It interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. This compound has been identified in aggregation pheromones produced by male flea beetles, indicating its significance in insect communication and behavior .

Case Studies and Research Findings

- Insect Behavior : A study highlighted the role of this compound in the aggregation behavior of flea beetles. The compound's presence significantly influenced the attraction of both male and female beetles to specific locations .

- Aroma Profile : Research has shown that this compound contributes to the aroma of various foods and natural products. For instance, it is responsible for the brioche and pastry notes in toasted oak wood . Additionally, it plays a crucial role in the aroma profile of walnuts .

- Flavoring Agent : Due to its aromatic properties, this compound is utilized as a flavoring agent in the food industry. Its unique scent profile enhances the sensory experience of various food products .

Comparative Analysis

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| This compound | trans-trans-cis | Pheromone for insect attraction |

| 2E,4E,6E-Nonatrienal | trans-trans-trans | Similar pheromonal activity but different sensory impact |

| 2E,4Z,6Z-Nonatrienal | trans-cis-cis | Different aroma profile compared to 2E,4E,6Z |

Chemistry and Synthesis

The synthesis of this compound typically involves methods such as the Wittig reaction , where an aldehyde reacts with a phosphonium ylide under basic conditions to yield the desired trienal configuration. This compound also undergoes various chemical reactions including oxidation to form carboxylic acids and reduction to produce alcohols .

Industrial Production

In industrial settings, the production of this compound may follow similar synthetic routes but scaled up for mass production. Purification processes such as distillation are employed to ensure high purity levels for both research and commercial applications .

Propiedades

IUPAC Name |

(2E,4E,6Z)-nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-ZRGCPWHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100113-52-8 | |

| Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.